

Halon 1011: A Technical Retrospective on a Phased-Out Fire Suppressant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromochloromethane*

Cat. No.: *B122714*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halon 1011, chemically known as **bromochloromethane** (CH_2BrCl), is a halogenated hydrocarbon that was historically significant as a fire extinguishing agent. Developed in the mid-1940s in Germany, it was intended as a less toxic and more effective replacement for carbon tetrachloride, particularly in critical applications such as aircraft and armored vehicles where the byproducts of carbon tetrachloride were a major concern.^[1] Despite its effectiveness, the production and use of Halon 1011 have been phased out due to its significant environmental impact, specifically its contribution to ozone depletion.^{[1][2]} This technical guide provides an in-depth review of the historical applications, physicochemical properties, and the scientific basis for the discontinued use of Halon 1011.

Physicochemical and Toxicological Properties

Halon 1011 is a colorless to pale-yellow, heavy liquid with a sweet, chloroform-like odor.^{[3][4]} Its key physical and chemical properties, along with toxicological data, are summarized in the tables below. This data was crucial in determining its suitability for various applications and ultimately, in understanding its environmental and health impacts.

Physical and Chemical Properties

Property	Value
Molecular Formula	CH ₂ BrCl
Molar Mass	129.38 g/mol
Density	1.991 g/mL at 25°C
Boiling Point	68°C (154.4°F)
Melting Point	-88°C (-126.4°F)
Vapor Pressure	117 mmHg at 20°C
Water Solubility	9 g/L at 20°C
Refractive Index	1.482 (n _{20/D})
Ozone Depletion Potential (ODP)	0.12

Sources:[1][5][6]

Toxicological Data

Metric	Value	Species	Route
LD ₅₀	5000 mg/kg	Rat	Oral
LD ₅₀	4300 mg/kg	Mouse	Oral
LC ₅₀	28,800 ppm	Rat	Inhalation (15 min)
LC ₅₀	15,850 mg/m ³	Mouse	Inhalation (8 h)

Source:[5]

Historical Applications

The primary historical application of Halon 1011 was as a fire extinguishing agent.[2][7] Its high effectiveness-to-weight ratio made it particularly suitable for use in portable fire extinguishers and in systems designed for aircraft.[7][8] It was also utilized as an explosion suppression agent.[8][9] Beyond fire suppression, Halon 1011 found limited use as a solvent and as an intermediate in the manufacturing of certain pesticides and other chemicals.[2][8]

The U.S. Air Force, for instance, used Halon 1011 in flight line wheeled extinguishers and vehicle-mounted hose-line units before transitioning to the less toxic Halon 1211.[\[10\]](#) However, due to its toxicological properties and ozone-depleting potential, its use in fire extinguishers was officially banned by the National Fire Protection Association (NFPA) in 1969, as safer alternatives like Halon 1211 and Halon 1301 became available.[\[1\]](#)

Experimental Protocols

Detailed historical experimental protocols for Halon 1011 are not readily available in contemporary literature due to its phased-out status. However, the methodologies described below are representative of the standard techniques that would have been employed to determine its key properties.

Determination of Boiling Point

The boiling point of Halon 1011 would have been determined using a method such as the Thiele tube or a distillation apparatus.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

General Procedure (Thiele Tube Method):

- A small sample of Halon 1011 is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Fire Suppression Efficacy Testing (Cup Burner Method)

The "cup burner" apparatus is a standard laboratory method for evaluating the effectiveness of gaseous fire extinguishing agents.

Principle: This method determines the minimum concentration of an agent required to extinguish a diffusion flame of a specific fuel.

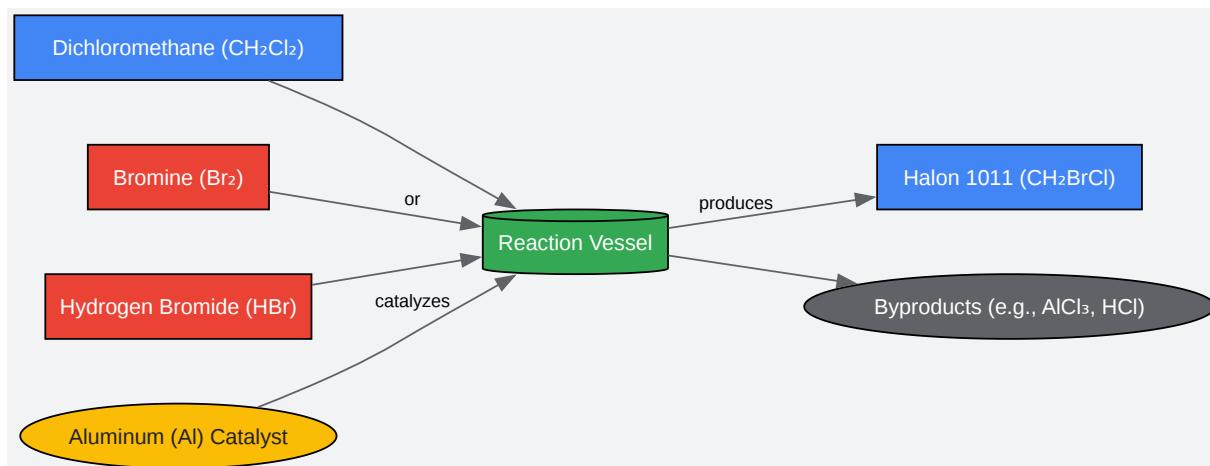
General Procedure:

- A liquid fuel (e.g., n-heptane) is placed in a cup-shaped reservoir.
- A chimney is placed around the cup, and a controlled flow of air is introduced from the bottom.
- The fuel is ignited, creating a stable flame.
- The fire extinguishing agent (Halon 1011) is introduced into the airflow at a controlled rate.
- The concentration of the agent is gradually increased until the flame is extinguished.
- The concentration at which extinguishment occurs is recorded.

Acute Inhalation Toxicity (LC₅₀) Determination

Principle: To determine the concentration of a substance in the air that is lethal to 50% of a test animal population during a specific exposure time.

General Procedure:

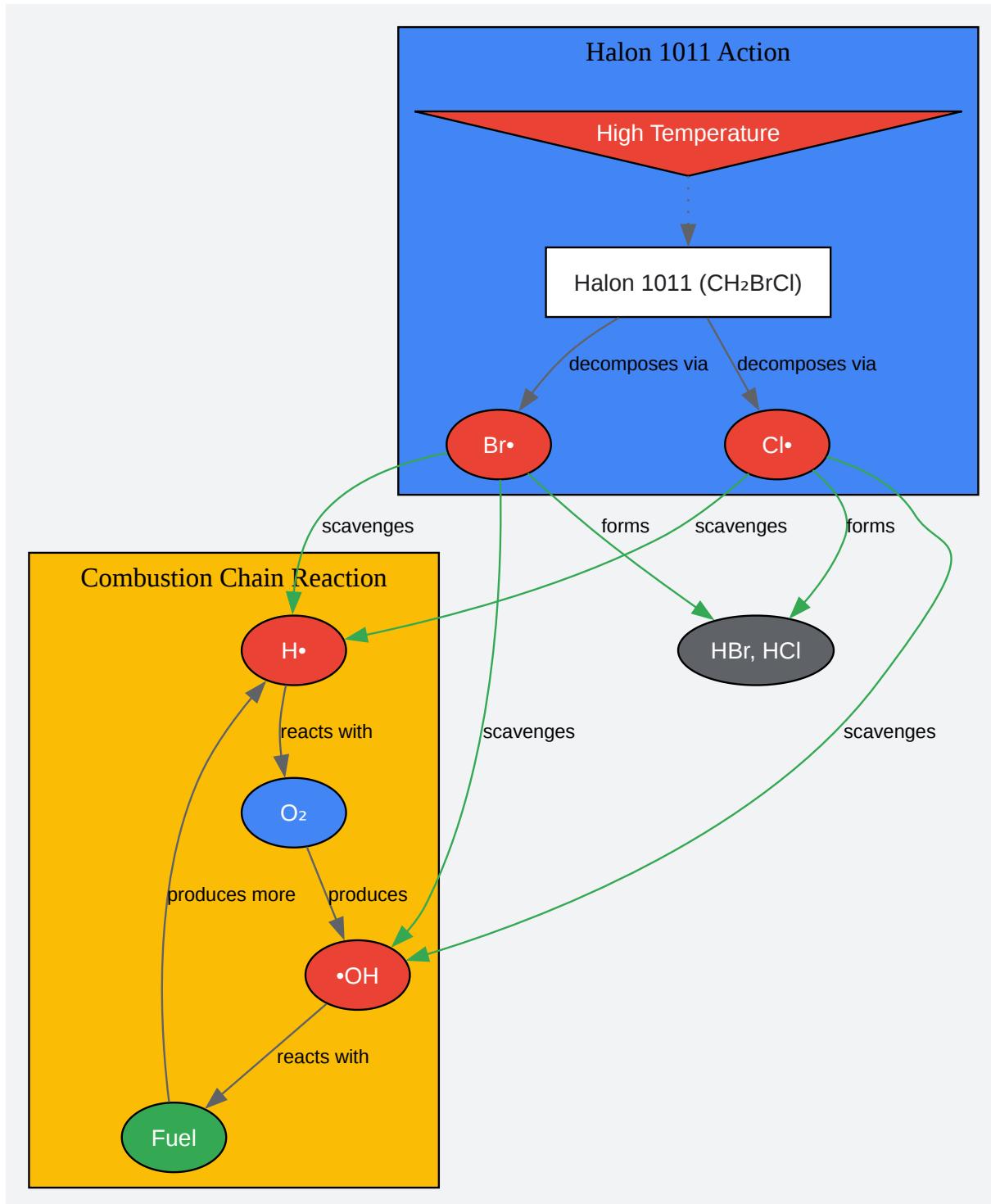

- Groups of test animals (typically rats or mice) are placed in inhalation chambers.
- A known concentration of Halon 1011 vapor is introduced into the chambers for a specified duration (e.g., 15 minutes, 8 hours).
- Different groups are exposed to varying concentrations of the vapor.
- A control group is exposed to clean air under the same conditions.

- The animals are observed for a set period following exposure (e.g., 14 days) for signs of toxicity and mortality.
- The LC₅₀ value is calculated statistically from the mortality data at different concentrations.

Visualizations

Synthesis of Halon 1011

The commercial production of Halon 1011 typically involved the reaction of dichloromethane with bromine or hydrogen bromide in the presence of an aluminum catalyst.[1][7]

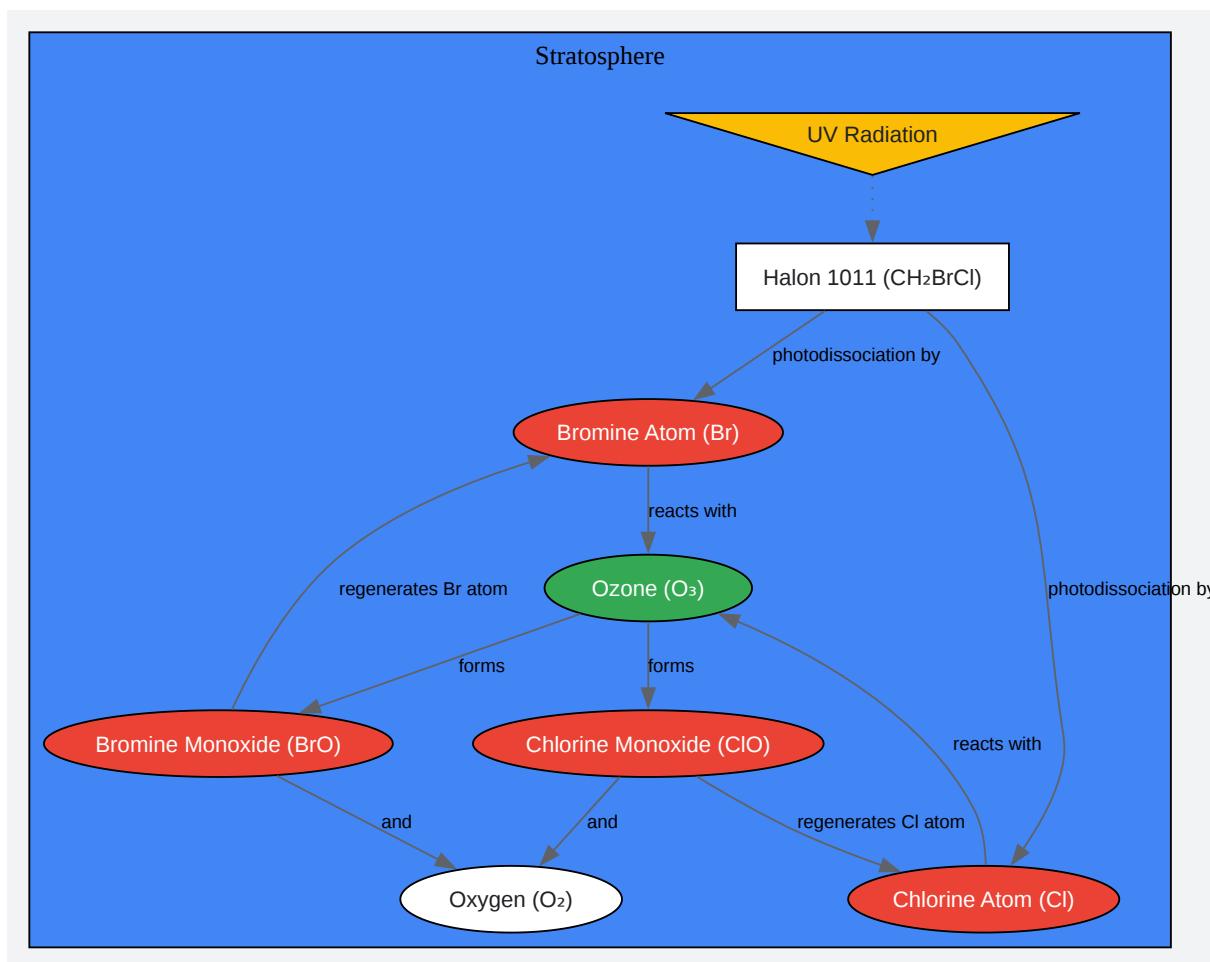


[Click to download full resolution via product page](#)

Caption: Commercial Synthesis of Halon 1011.

Fire Suppression Mechanism

Halon 1011 extinguishes fires primarily through a chemical process that interrupts the combustion chain reaction.[4][11] Upon exposure to the high temperatures of a fire, the Halon 1011 molecule breaks down, releasing bromine and chlorine radicals. These radicals then scavenge the highly reactive hydrogen (H[•]) and hydroxyl (•OH) radicals that are essential for propagating the fire's chain reaction.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of fire suppression by Halon 1011.

Ozone Depletion Process

The environmental concern that led to the phasing out of Halon 1011 is its ability to deplete the stratospheric ozone layer.^[2] When released into the atmosphere, the relatively stable Halon 1011 molecules can reach the stratosphere. There, they are broken down by ultraviolet (UV) radiation, releasing bromine and chlorine atoms. These atoms then catalytically destroy ozone molecules.

[Click to download full resolution via product page](#)

Caption: Catalytic destruction of ozone by Halon 1011.

Phase-Out and Legacy

The significant ozone-depleting potential of Halon 1011 led to its inclusion in the Montreal Protocol on Substances that Deplete the Ozone Layer.[\[1\]](#)[\[2\]](#) This international treaty mandated the phasing out of the production and consumption of ozone-depleting substances. The production of Halon 1011 was banned from January 1, 2002.[\[1\]](#)

Today, the use of Halon 1011 is restricted to feedstock and process agent applications for the synthesis of other chemicals, where emissions are minimized.[\[2\]](#) The story of Halon 1011 serves as a crucial case study in environmental science and materials chemistry, highlighting the importance of evaluating the entire life cycle and environmental impact of chemical products. The transition away from halons spurred significant research and development into alternative fire suppression technologies that are both effective and environmentally benign.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edufire.ir [edufire.ir]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. FireWise Learning Academy [firewiselearningacademy.com]
- 5. Ozone depletion: substances - Canada.ca [canada.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. nist.gov [nist.gov]
- To cite this document: BenchChem. [Halon 1011: A Technical Retrospective on a Phased-Out Fire Suppressant]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122714#historical-applications-of-halon-1011\]](https://www.benchchem.com/product/b122714#historical-applications-of-halon-1011)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com